molecular formula C17H24Cl4O8 B144388 Tetraacid chloride CAS No. 132491-88-4

Tetraacid chloride

Cat. No.: B144388
CAS No.: 132491-88-4
M. Wt: 498.2 g/mol
InChI Key: KFWYWGIJQHWHIT-UHFFFAOYSA-N
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Description

Tetraacid chloride is a chemical compound characterized by the presence of four acyl chloride groups. It is commonly used in organic synthesis due to its high reactivity, particularly in the formation of esters and amides. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraacid chloride can be synthesized through the reaction of a tetraacid with thionyl chloride. The general reaction involves the conversion of the carboxylic acid groups into acyl chloride groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The reaction can be represented as follows:

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Properties

IUPAC Name

3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYWGIJQHWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572668
Record name 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132491-88-4
Record name 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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